molecular formula C15H14N2O7 B3330045 1,3-Bis(4-nitrophenoxy)propan-2-ol CAS No. 65911-02-6

1,3-Bis(4-nitrophenoxy)propan-2-ol

Cat. No. B3330045
Key on ui cas rn: 65911-02-6
M. Wt: 334.28 g/mol
InChI Key: JCIOPTMQOVMRMP-UHFFFAOYSA-N
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Patent
US04289777

Procedure details

8.86 g. (63.7 mmol) of 4-nitrophenol is dissolved in 250 ml. of isopropanol; 2.75 ml. (35.1 mmol) of epichlorohydrin is added thereto, and thereafter a solution of 1.98 g. (35.3 mmol) of potassium hydroxide in 25 ml. of isopropanol as well as 1 ml. of water are introduced. The mixture is refluxed for 48 hours, concentrated to half its volume, and combined with 50 ml of water. The thus-precipitated product is filtered off and recrystallized from isopropanol/ethanol 1:1. Melting point: 144°-145° C. Yield: 6.4 g.
Quantity
63.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.1 mmol
Type
reactant
Reaction Step Three
Quantity
35.3 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:11]([OH:14])([CH3:13])[CH3:12].[CH2:15]([CH:17]1[O:19][CH2:18]1)Cl.[OH-:20].[K+]>O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:15][CH:17]([OH:19])[CH2:18][O:14][C:11]2[CH:13]=[CH:9][C:4]([N+:1]([O-:2])=[O:20])=[CH:5][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
63.7 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
35.1 mmol
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
Quantity
35.3 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half its volume
FILTRATION
Type
FILTRATION
Details
The thus-precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol/ethanol 1:1

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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